molecular formula C13H12N4O B1368889 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-49-9

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B1368889
CAS No.: 89185-49-9
M. Wt: 240.26 g/mol
InChI Key: RSJSRQQGXJRHAQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-containing heterocycle known for its broad range of biological activities . While research on this exact analogue is evolving, studies on closely related compounds provide strong evidence of its potential research value. Specifically, imidazo[1,2-a]pyrimidine derivatives bearing amine functional groups have demonstrated notable cytotoxicity against human breast cancer cell lines, including MCF-7 and MDA-MB-231, in preclinical studies . The mechanism of action for this class of compounds is an active area of investigation. Research on analogous structures suggests that these molecules may induce apoptosis, or programmed cell death, in cancer cells. One proposed mechanism involves the modulation of key apoptotic genes, such as moderately increasing the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) gene expression, thereby promoting cell death . Furthermore, subtle changes to the core structure, such as the replacement of a single atom, can dramatically alter the compound's mechanism, with some related structures acting as DNA-damaging agents while others disrupt mitochondrial function . This highlights the specificity and potential of this chemical class as a tool for biological research. Beyond oncology, the imidazo[1,2-a]pyrimidine core is present in pharmacologically active agents and is being explored for applications in antiviral and antimicrobial research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJSRQQGXJRHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569684
Record name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89185-49-9
Record name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminopyrimidines with α-Haloketones or α-Haloaryl Ketones

A common and effective approach involves the condensation of 2-aminopyrimidine derivatives with α-haloketones bearing the 4-methoxyphenyl group. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyrimidine ring system.

  • Key features:
    • Reaction between 2-aminopyrimidine and 2-bromo-1-(4-methoxyphenyl)ethanone.
    • Typically conducted under mild heating or microwave irradiation.
    • Catalyst-free or using mild Lewis acids such as FeCl3 for enhanced yields.
    • Solvent-free or in polar solvents like ethanol or methanol.

This method is supported by analogous syntheses of imidazo[1,2-a]pyridines and pyrimidines using α-haloketones and 2-aminopyridines or aminopyrimidines, as demonstrated by Dong-Jian Zhu et al. and Ponnala et al.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the formation of imidazo[1,2-a]pyrimidine derivatives, including those bearing amine substituents at the 3-position.

  • Process:
    • A mixture of 2-aminopyrimidine and α-haloketone is irradiated at 60–80 °C under microwave power (100–200 W).
    • Reaction times are significantly reduced (15–40 minutes) compared to conventional heating.
    • High yields (up to 90%) are reported under solvent- and catalyst-free conditions.
    • Purification is typically done by column chromatography on alumina or silica gel.

This method offers eco-friendly, cost-effective, and efficient synthesis, as reported in studies on imidazo[1,2-a]pyridines and related heterocycles.

Schiff Base Formation and Reduction

Another approach involves the initial formation of an imine (Schiff base) by condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with an amine derivative, followed by reduction to the corresponding amine.

  • Steps:
    • Condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with 4-methoxyaniline or related amines under microwave or conventional heating.
    • Reduction of the imine intermediate using sodium borohydride in methanol at low temperature.
    • Purification by chromatography.

This method is well-documented for preparing 3-amine substituted imidazo[1,2-a]pyrimidines, providing moderate to good yields with control over regioselectivity.

Detailed Reaction Conditions and Yields

Method Reactants Conditions Time Yield (%) Notes
Condensation with α-haloketone 2-aminopyrimidine + 2-bromo-1-(4-methoxyphenyl)ethanone Microwave, 65 °C, 120 W, neat or ethanol 15–20 min 80–90 Catalyst-free, solvent-free or EtOH solvent
Schiff base formation + reduction Imidazo[1,2-a]pyrimidine-2-carbaldehyde + 4-methoxyaniline + NaBH4 Microwave or room temp; reduction in MeOH, ice bath 40–120 min (imine), 3–24 h (reduction) 60–75 Requires chromatographic purification
Lewis acid catalyzed cyclization 2-aminopyrimidine + nitroolefin derivatives FeCl3 catalyst, ambient temp Hours Moderate Broad substrate scope, good functional group tolerance

Mechanistic Insights

  • The nucleophilic attack of the amino group on the α-haloketone carbonyl carbon initiates the reaction, followed by intramolecular cyclization forming the imidazo ring.
  • Microwave irradiation enhances molecular collisions and energy transfer, accelerating cyclization and improving yields.
  • Schiff base intermediates allow selective introduction of the amine group at the 3-position after reduction.
  • FeCl3 catalysis promotes electrophilic activation of nitroolefins, facilitating cascade reactions to imidazo derivatives.

Representative Experimental Procedure (Microwave-Assisted Method)

  • Combine 1 mmol of 2-aminopyrimidine and 1 mmol of 2-bromo-1-(4-methoxyphenyl)ethanone in a microwave vial.
  • Seal and irradiate at 65 °C, 120 W for 15–20 minutes under solvent-free conditions.
  • Cool to room temperature and purify the crude product by column chromatography on alumina using dichloromethane as eluent.
  • Characterize by NMR, IR, and melting point analysis.

Summary of Advantages and Considerations

Aspect Details
Reaction Time Microwave methods reduce time from hours to minutes
Yield Generally high (80–90%) with microwave; moderate (60–75%) with others
Environmental Impact Solvent- and catalyst-free methods reduce waste and cost
Scalability Microwave synthesis scalable with appropriate equipment
Purification Column chromatography required for purity
Functional Group Tolerance Broad, especially with Lewis acid catalysis

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-amine.

    Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP. This inhibition leads to increased levels of these second messengers, which can modulate various physiological processes . Additionally, its anticancer activity may involve the induction of cell cycle arrest and apoptosis through the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine (Compound 15)

    • Structure : The 4-methoxyphenyl group is replaced with a benzo[d][1,3]dioxol-5-yl moiety.
    • Properties : Molecular formula C₂₆H₃₁N₄⁺ (observed m/z: 399.3 vs. calculated 399.2), with distinct ¹³C NMR shifts at δ 149.3 (aromatic carbons) and δ 61.0 (methoxy carbon) .
    • Significance : Exhibits enhanced antileishmanial activity against Leishmania amazonensis compared to simpler analogs, attributed to the electron-rich dioxolane group enhancing membrane permeability .
  • 2-(3-Methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrimidin-3-amine (Compound 21)

    • Structure : Methoxy substitution at the 3-position of the phenyl ring and a bulky 2,4,4-trimethylpentan-2-yl amine group.
    • Properties : Higher molecular weight (C₂₁H₂₇N₄O₂⁺ , m/z: 367.23) and altered lipophilicity (logD >3) compared to the parent compound .

Core Structure Modifications

  • (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (Compound 3) Structure: Incorporates a thiophene-Schiff base at the amine position. Synthesis: Synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol .
  • 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine Structure: Replaces the pyrimidine ring with a pyridine core and adds a methyl group at position 6. Properties: Lower molecular weight (C₁₅H₁₅N₃O, 253.30 g/mol) and reduced hydrogen-bonding capacity (H-donors: 1 vs. 2 in the parent compound) .

Functional Group Additions

  • N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10a)

    • Structure : Features a nitro group on the phenyl ring and a bulky tert-butyl amine.
    • Properties : Higher polarity (logD ~1.5) and distinct ¹H NMR shifts (δ 3.48 for tert-butyl protons) .
  • 2-[3-Methoxy-4-(propan-2-yloxy)phenyl]-N-(4-methylcyclohexyl)imidazo[1,2-a]pyrimidin-3-amine (G350-0810) Structure: Contains a 3-methoxy-4-isopropoxy phenyl group and a 4-methylcyclohexyl amine.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine 4-Methoxyphenyl, NH₂ 239.28 Synthetic intermediate
Compound 15 Imidazo[1,2-a]pyrimidine Benzo[d][1,3]dioxol-5-yl, NH(4-MeOPh) 399.3 (observed) Antileishmanial
Compound 3 (Schiff base) Imidazo[1,2-a]pyrimidine Phenyl, N=CH-thiophene 337.42 Photophysical applications
G350-0810 Imidazo[1,2-a]pyrimidine 3-MeO-4-iPrO-Ph, NH(4-MeCyclohexyl) 410.52 Kinase inhibition (screening)

Key Findings and Implications

Electron-Donating Groups Enhance Bioactivity : Methoxy and dioxolane substituents improve antileishmanial efficacy by modulating electron density and lipophilicity .

Steric Effects Influence Selectivity : Bulky amines (e.g., tert-butyl or cyclohexyl) reduce off-target interactions but may limit solubility .

Core Modifications Alter Physicochemical Properties : Pyridine analogs exhibit lower molecular weights but reduced hydrogen-bonding capacity compared to pyrimidine derivatives .

Biological Activity

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased inflammation and pain relief .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid cascade, a critical biochemical pathway involved in inflammation. The reduction in prostaglandin levels results in significant anti-inflammatory effects, making this compound a potential candidate for treating various inflammatory conditions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown significant efficacy in reducing inflammation in various animal models .
  • Analgesic Properties : Its ability to inhibit COX-2 also contributes to its analgesic effects, providing pain relief without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate its mechanisms and effectiveness against specific cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits COX-2 activity in various cell lines. For instance, when tested on human fibroblast cells, it significantly reduced prostaglandin E2 levels, indicating effective COX-2 inhibition .

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound leads to a marked decrease in inflammatory markers and pain behavior. For example, in a carrageenan-induced paw edema model, treatment with this compound resulted in a substantial reduction in paw swelling compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics, with a half-life conducive to maintaining therapeutic levels in circulation . The compound's stability under physiological conditions has also been confirmed, ensuring its potential utility in clinical settings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructure TypeUnique Features
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amineImidazo[1,2-a]pyridine derivativeHigher selectivity as a COX-2 inhibitor
N-Phenylimidazo[1,2-a]pyridin-3-amineImidazo[1,2-a]pyridine derivativePotential for broader biological activities
Imidazo[1,2-a]pyrimidine derivativesRelated heterocyclic compoundsVariability in biological activity profiles

This table highlights how structural variations influence the biological activity and selectivity of these compounds.

Q & A

Q. Advanced

  • Molecular docking : Predict binding modes to targets like COX-2 or Leishmania enzymes using software (e.g., AutoDock Vina). Focus on key residues (e.g., Tyr385 and Ser530 in COX-2) .
  • ADMET prediction : Use tools like SwissADME to optimize LogP (ideally 2–3) and polar surface area (<140 Å2^2) for bioavailability .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to prioritize synthetic targets .

What functionalization strategies enable diversification of the imidazo[1,2-a]pyrimidine core for high-throughput screening?

Q. Advanced

  • C-3 Amination : Reductive amination with aryl aldehydes yields Schiff bases, which can be reduced to secondary amines using NaBH4_4 .
  • C-7/C-8 Halogenation : Introduce iodine or bromine via electrophilic substitution to enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Multi-component reactions (MCRs) : Combine boronic acids, aldehydes, and imidazo-pyrimidines to generate aryl methane derivatives in a single step .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.